molecular formula C15H14N4O2S B2937727 4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide CAS No. 893128-85-3

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide

Cat. No.: B2937727
CAS No.: 893128-85-3
M. Wt: 314.36
InChI Key: BXQKVGDDGFDCPV-UHFFFAOYSA-N
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Description

4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a benzamide moiety

Future Directions

Thiophene and its substituted derivatives, including “4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide”, have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to the formation of biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects biochemical pathways by participating in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, contributing to the compound’s overall effect .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its potential to form heterocyclic compounds .

Result of Action

The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which could potentially be harnessed for therapeutic purposes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide derivatives can be carried out under different reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are economical and versatile. For example, the reaction of aryl amines with ethyl cyanoacetate is a widely used method . The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKVGDDGFDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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